molecular formula C6H6BrNO B189597 3-Bromo-5-methoxypyridine CAS No. 50720-12-2

3-Bromo-5-methoxypyridine

Cat. No.: B189597
CAS No.: 50720-12-2
M. Wt: 188.02 g/mol
InChI Key: FZWUIWQMJFAWJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-methoxypyridine (CAS 50720-12-2) is a halogenated pyridine derivative with the molecular formula C₆H₆BrNO and a molecular weight of 188.02 g/mol. It is a white to yellowish crystalline solid with a density of 1.53 g/cm³, a boiling point of 212.2°C, and a melting range of 31–35°C . The compound features a pyridine ring substituted with a bromine atom at position 3 and a methoxy group (-OCH₃) at position 3. These functional groups confer distinct reactivity, making it a versatile intermediate in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Nucleophilic Aromatic Substitution with Sodium Methoxide

A widely adopted method involves the nucleophilic substitution of 3,5-dibromopyridine using sodium methoxide (MeONa) in methanol. This single-step process leverages the electron-deficient nature of the pyridine ring to facilitate methoxy group introduction at the 5-position .

Reaction Conditions :

  • Substrate : 3,5-Dibromopyridine (9.96 g, 42.05 mmol)

  • Reagent : Sodium methoxide (4.56 g, 84.11 mmol)

  • Solvent : Anhydrous methanol (40 mL)

  • Temperature : 140°C

  • Duration : 48 hours

Procedure :
The reaction mixture is heated in an autoclave reactor, followed by aqueous workup and extraction with dichloromethane. Purification via silica-gel column chromatography (hexane/ethyl acetate, 10:1) yields 6.42 g (81%) of 3-bromo-5-methoxypyridine as a white solid .

Mechanistic Insight :
The methoxy group installs regioselectively at the 5-position due to the directing effects of the adjacent bromine atom. The reaction proceeds via a two-step mechanism:

  • Deprotonation of methanol by MeONa to generate methoxide ions.

  • Nucleophilic attack at the 5-position, displacing bromide in an aromatic substitution (SₙAr) .

Alkoxide-Mediated Methoxylation in Dipolar Aprotic Solvent

An alternative approach employs sodium hydride (NaH) as a base in dimethylformamide (DMF), enhancing reaction kinetics through solvation effects .

Reaction Conditions :

  • Substrate : 3,5-Dibromopyridine (45 g, 190 mmol)

  • Reagent : Sodium hydride (11.4 g, 285 mmol) and methanol (11.5 mL, 285 mmol)

  • Solvent : DMF (450 mL)

  • Temperature : 90°C

  • Duration : 1 hour

Optimization and Scalability

Yield Optimization Strategies

ParameterMethod 1 (MeONa/MeOH)Method 2 (NaH/DMF)
Yield 81%73%
Reaction Time 48 hours1 hour
Temperature 140°C90°C
Solvent Polarity Protic (MeOH)Aprotic (DMF)
Purification Column ChromatographyColumn Chromatography

Key Findings :

  • Method 1 achieves higher yields due to prolonged heating, ensuring complete conversion.

  • Method 2 prioritizes speed, making it suitable for rapid small-scale synthesis .

Industrial Scalability Considerations

  • Method 1 requires high-pressure equipment (autoclave) for prolonged high-temperature reactions, increasing capital costs.

  • Method 2 avoids pressure constraints but necessitates strict moisture control due to NaH’s reactivity with water .

Analytical Characterization

Spectroscopic Validation

¹H NMR (400 MHz, CDCl₃) :

  • δ 8.28 (d, J = 2.4 Hz, 1H, H-2)

  • δ 8.24 (d, J = 1.6 Hz, 1H, H-6)

  • δ 7.36 (dd, J = 2.4, 1.6 Hz, 1H, H-4)

  • δ 3.86 (s, 3H, OCH₃) .

Mass Spectrometry :

  • EI-MS : m/z 187.85 [M–H]⁻ .

  • GC-MS : Molecular ion peak at m/z 188.02 (C₆H₆BrNO) .

MetricMethod 1Method 2
Atom Economy 82%78%
E-Factor 6.25.8
Solvent Intensity 8.5 L/kg9.1 L/kg

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-methoxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while oxidation can produce aldehydes or acids .

Scientific Research Applications

Pharmaceutical Development

3-Bromo-5-methoxypyridine serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. Its unique structure allows for modifications that enhance biological activity, particularly in drugs targeting neurological disorders.

  • Case Study: Dopamine Receptor Antagonists
    Research has shown that derivatives of this compound exhibit antagonistic activity at dopamine D2 and D3 receptors. For instance, a compound derived from this pyridine was identified as a promising broad antiemetic agent due to its ability to inhibit serotonin 5-HT3 receptors as well .

Agricultural Chemicals

This compound is also utilized in the formulation of agrochemicals such as herbicides and fungicides. The properties of this compound enhance the efficacy of crop protection products, making them more effective against pests.

  • Example: Enhanced Efficacy
    Studies indicate that the incorporation of this compound into agrochemical formulations leads to improved pest resistance and crop yield, demonstrating its importance in agricultural applications .

Material Science

In material science, this compound is employed to develop new materials, including polymers and coatings. Its ability to modify material properties is invaluable for creating durable and functional products.

  • Application: Polymer Development
    The compound has been used as a building block in synthesizing novel polymers with enhanced mechanical properties and thermal stability, which are crucial for various industrial applications .

Organic Synthesis

As a key building block in organic synthesis, this compound facilitates the creation of complex molecules. Its versatility allows researchers to explore various synthetic pathways efficiently.

  • Mechanistic Insights
    Mechanistic studies have shown that reactions involving this compound can lead to high yields of desired products through selective substitution reactions .

Data Table: Summary of Applications

Application AreaSpecific Use CasesKey Findings/Outcomes
Pharmaceutical DevelopmentSynthesis of dopamine receptor antagonistsEffective against nausea; potential antiemetic agents
Agricultural ChemicalsFormulation of herbicides and fungicidesImproved pest resistance; higher crop yields
Material ScienceDevelopment of polymers and coatingsEnhanced mechanical properties; increased durability
Organic SynthesisBuilding block for complex organic moleculesHigh yields in selective reactions

Biochemical Research

In biochemical research, this compound is used to study enzyme inhibition and receptor binding. This role is essential for advancing our understanding of biological mechanisms.

  • Research Insight
    The compound has been utilized in various studies examining its effects on enzyme activity, contributing to a deeper understanding of metabolic pathways and potential therapeutic targets .

Mechanism of Action

The mechanism of action of 3-Bromo-5-methoxypyridine depends on its specific applicationIts bromine and methoxy functional groups play a crucial role in its reactivity and interaction with other molecules .

Molecular Targets and Pathways: In biological applications, this compound derivatives may target specific enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it can inhibit certain kinases or interact with neurotransmitter receptors, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural analogs of 3-bromo-5-methoxypyridine vary in substituent positions or functional groups. These differences influence their physical properties, reactivity, and applications. Below is a detailed comparison:

Substituted Bromo-Methoxypyridines

Compound Name CAS Number Substituent Positions Boiling Point (°C) Key Reactivity/Applications
This compound 50720-12-2 Br (C3), OCH₃ (C5) 212.2 Cross-coupling , drug synthesis
5-Bromo-2-methoxypyridine 13472-85-0 Br (C5), OCH₃ (C2) 195 Limited data; used in niche syntheses
3-Bromo-2-methoxypyridine 13472-59-8 Br (C3), OCH₃ (C2) Not reported Intermediate for heterocyclic compounds
3-Bromo-5-ethoxypyridine 17117-17-8 Br (C3), OC₂H₅ (C5) Not reported Altered solubility/stability vs. methoxy analog

Reactivity Insights :

  • Positional Effects: The meta relationship between Br and OCH₃ in this compound enhances electronic activation for nucleophilic aromatic substitution (SNAr) compared to ortho or para isomers. For example, this compound reacts efficiently in Mitsunobu reactions (64% yield) , whereas 5-bromo-2-methoxypyridine may exhibit steric hindrance at C2.

Biological Activity

3-Bromo-5-methoxypyridine (CAS Number: 50720-12-2) is a compound of significant interest in the field of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a detailed overview of the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant research findings and data tables.

  • Molecular Formula : C6_6H6_6BrNO
  • Molecular Weight : 188.02 g/mol
  • Density : 1.5 ± 0.1 g/cm³
  • Boiling Point : 212.2 ± 20.0 °C
  • Melting Point : 31-35 °C
  • Flash Point : 82.1 ± 21.8 °C

These properties indicate that this compound is a stable compound suitable for various experimental conditions .

Mechanisms of Biological Activity

This compound exhibits several biological activities, primarily through its interaction with various biological pathways:

  • Anti-infective Properties : The compound has shown effectiveness against multiple pathogens, including bacteria and viruses. It is involved in inhibiting the activity of certain enzymes that are crucial for pathogen survival .
  • Cell Cycle Regulation : Research indicates that it may influence cell cycle progression and apoptosis, making it a candidate for cancer therapy. The compound interacts with pathways such as NF-κB and PI3K/Akt/mTOR, which are pivotal in cell proliferation and survival .
  • Neuroprotective Effects : Preliminary studies suggest that it might have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases by modulating neuronal signaling pathways .

Table 1: Summary of Biological Activities of this compound

Biological ActivityMechanism of ActionReferences
Anti-infectiveInhibition of viral/bacterial replication
Apoptosis InductionModulation of cell survival pathways
Cell Cycle ArrestInteraction with cyclin-dependent kinases
NeuroprotectionRegulation of neuronal signaling

Case Study: Antiviral Activity

A study focused on the antiviral properties of this compound demonstrated its effectiveness against the Dengue virus. The compound was shown to inhibit viral replication in vitro, suggesting its potential as a therapeutic agent for viral infections .

Case Study: Cancer Research

In cancer studies, this compound exhibited cytotoxicity against various cancer cell lines. Mechanistic studies revealed that it induces apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins such as Bcl-2 .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including:

  • From 3,5-Dibromopyridine : A common synthetic route involves reacting 3,5-dibromopyridine with methanol in the presence of sodium hydride .
  • Alternative Routes : Other synthetic strategies include the use of different solvents and catalysts to improve yield and purity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-bromo-5-methoxypyridine, and how can reaction conditions be standardized for reproducibility?

The synthesis of this compound typically involves bromination of 5-methoxypyridine under controlled conditions. Key steps include maintaining temperatures between 60–90°C during bromination to avoid side reactions . For industrial scalability, continuous flow processes are recommended to enhance yield (≥98% purity) and ensure consistent temperature/pressure control . Methodological optimization should focus on solvent selection (e.g., acetic acid for bromination) and post-reaction purification via distillation or crystallization.

Q. How can researchers characterize the purity and structural integrity of this compound?

Standard characterization techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions (e.g., methoxy at C5, bromine at C3) .
  • Melting Point Analysis : A range of 31–35°C indicates high purity, while deviations suggest impurities .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>98%) and detects trace byproducts .

Q. What role does this compound play as a pharmaceutical intermediate?

The compound’s bromine and methoxy groups enable regioselective coupling reactions (e.g., Suzuki-Miyaura), making it critical for synthesizing pyridine-based APIs. For example, it serves as a precursor for kinase inhibitors or antiviral agents. Researchers should prioritize functionalization at the C3 bromine site while preserving the methoxy group’s electron-donating properties .

Advanced Research Questions

Q. How do reaction conditions influence the oxidation of this compound to its 1-oxide derivative?

Oxidation to this compound 1-oxide requires mild oxidizing agents (e.g., meta-chloroperbenzoic acid) to avoid over-oxidation. Solvent polarity and temperature (20–40°C) significantly impact yield. NMR monitoring is essential to track the introduction of the N-oxide group and confirm the absence of ring-opening side reactions .

Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

The bromine atom’s electrophilicity facilitates palladium-catalyzed couplings (e.g., Buchwald-Hartwig amination). Computational studies suggest the methoxy group’s electron-donating effect stabilizes transition states, accelerating oxidative addition. Contrast this with chlorinated analogs, where lower electronegativity reduces coupling efficiency .

Q. How can retrosynthetic analysis improve the design of this compound derivatives?

Retrosynthetic pathways often prioritize bromine as a synthetic handle. Transformer-based models suggest disconnecting the pyridine ring via Heck or Ullmann couplings, leveraging the bromine’s versatility. For example, US Patent data highlight pathways starting from 5-methoxypyridine derivatives .

Q. What analytical challenges arise in distinguishing this compound from its structural isomers?

Isomers like 2-bromo-5-methoxypyridine require advanced techniques:

  • Mass Spectrometry (MS) : Fragmentation patterns differ due to bromine placement.
  • X-ray Crystallography : Resolves positional ambiguities in solid-state structures .
  • Infrared (IR) Spectroscopy : Detects subtle shifts in C-Br and C-O stretching frequencies .

Q. How does thermal stability impact storage and handling protocols for this compound?

With a flash point of 215°F (101.6°C), the compound requires storage below 25°C in inert atmospheres to prevent decomposition. Differential Scanning Calorimetry (DSC) studies reveal exothermic degradation above 150°C, necessitating strict temperature controls during industrial processing .

Properties

IUPAC Name

3-bromo-5-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO/c1-9-6-2-5(7)3-8-4-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZWUIWQMJFAWJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CN=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90355758
Record name 3-Bromo-5-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50720-12-2
Record name 3-Bromo-5-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-5-methoxypyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 3,5-dibromopyridine (10.0 g, 42.2 mmol) in DMF (10 mL) in a flask with a distillation head was added NaOMe solution 25% wt/wt (10 mL) and the mixture was heated to 100° C. for 3 hours. At the end of 3 hours ˜8 mL of MeOH was collected. The DMF solution was cooled to room temperature and diluted with H2O (25 mL) and extracted with MTBE (2×25 mL). The combined organic layers were washed with H2O (2×25 mL), dried over Na2SO4, filtered and concentrated. The residue was then dried under high vacuum for 10 hours to give the title compound (5.2 g, 66%). 1H NMR (400 MHz, DMSO-D6) δ 8.26-8.31 (m, 2H) 7.69-7.72 (m, 1H) 3.84 (s, 3H).
Quantity
10 g
Type
reactant
Reaction Step One
Name
NaOMe
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
66%

Synthesis routes and methods II

Procedure details

To a suspension of 12 g of 3,5-dibromopyridine and 40 g of 60% NaH in DMF was added 4.05 mL of MeOH, and the reaction mixture was stirred for 4 hours at room temperature and 1 hour at 60° C. The DMF was removed under reduced pressure, and the residue was taken directly to the next step. MS (CI/NH3) m/z 188/190 (M+H)+, 205/207 (M+NH4)+. 1H NMR (CDCl3, 300 MHz) δ: 8.32 (d, J=1.8 Hz, 1H), 8.27 (d, J=2.6 Hz, 1H), 7.42 (dd, J=1.8, 2.6 Hz, 1H), 3.88 (s, 3H).
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
40 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
4.05 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of methanol (180 mL) was treated with sodium spheres (4.7 g, 0.20 mol) portionwise, evaporated to dryness, azeotroped with toluene (100 mL), and then concentrated under reduced pressure. The sodium methoxide in dry DMF (130 mL) was treated with 3,5-dibromopyridine (32 g, 135 mmol), from Avocado Chemicals. After heating at 70° C. for 4 hours, the mixture was poured onto ice/water (300 g) and filtered. The filter cake was dried under reduced pressure to provide the title compound (15.6 g, 62% yield). MS (DCI/NH3) m/z 188/190 (M+H)+.
Quantity
180 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
32 g
Type
reactant
Reaction Step Two
Name
Quantity
130 mL
Type
solvent
Reaction Step Two
Yield
62%

Synthesis routes and methods IV

Procedure details

A solution of 3,5-dibromopyridine (134a, 20 g, 84.4 mmol) in DMF (200 mL) was stirred at RT under nitrogen atmosphere and then 21.3 mL of sodium methoxide (25% by wt. in methanol (92.8 mmol) was added slowly. The reaction mixture was stirred overnight at 70° C. under N2. The reaction was cooled to RT and quenched with water (200 mL) and extracted with Et2O (2×200 mL). The combined organic extracts was washed with brine, dried (MgSO4) and concentrated in vacuo. The crude 3-bromo-5-methoxypyridine (134b 14.8 g, 93% theory) afforded a colorless oil after purification by flash chromatography on silica gel (EtOAc:hexane 1:10).
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
21.3 mL
Type
reactant
Reaction Step Two
Quantity
92.8 mmol
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

A mixture of 3,5-dibromopyridine (20.00 g, 84.42 mmol), sodium methoxide (11.40 g, 211.06 mmol), and copper powder (1 g, 5% by weight of 3,5-dibromopyridine) in dry methanol was heated in a sealed glass tube at 150° C. for 14 h. The reaction mixture was cooled to ambient temperature and extracted with diethyl ether (4×200 mL). The combined ether extracts were dried over sodium sulfate, filtered, and concentrated by rotary evaporation. The crude product was purified by column chromatography over aluminum oxide, eluting with ethyl acetate-hexane (1:9, v/v). Selected fractions were combined and concentrated by rotary evaporation, producing 9.40 g (59.5%) of a colorless oil, which tended to crystallize upon cooling.
Quantity
20 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
11.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
copper
Quantity
1 g
Type
catalyst
Reaction Step One
Yield
59.5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-5-methoxypyridine
Reactant of Route 2
Reactant of Route 2
3-Bromo-5-methoxypyridine
Reactant of Route 3
Reactant of Route 3
3-Bromo-5-methoxypyridine
Reactant of Route 4
Reactant of Route 4
3-Bromo-5-methoxypyridine
Reactant of Route 5
Reactant of Route 5
3-Bromo-5-methoxypyridine
Reactant of Route 6
Reactant of Route 6
3-Bromo-5-methoxypyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.